6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
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Overview
Description
6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is a complex organic compound belonging to the class of triazolotriazines This compound is characterized by its unique structure, which includes a tert-butyl group, an ethylphenyl group, and a sulfanyl group attached to a triazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one typically involves multiple steps. One common method starts with the alkylation of tert-butyl-7-amino-3-tert-butyl-8-R1-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazin-6-carboxylates with alkyl halides. This is followed by the nucleophilic substitution reaction with alkanethiols in the presence of a base catalyst . The reaction conditions often require prolonged heating and the use of anhydrous solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the triazolotriazine core.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used for the oxidation of the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides and alkanethiols are typical reagents for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Reduced Triazolotriazines: Resulting from reduction reactions.
Substituted Triazolotriazines: Produced through nucleophilic substitution.
Scientific Research Applications
6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its stability and reactivity can be exploited in the design of new materials with specific properties.
Biological Studies: The compound can be used to study various biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-thioxo-1,2,4-triazines: Known for their herbicidal, antimicrobial, and anticancer activities.
2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-one: Tested as an inhibitor of human influenza A and B viruses.
Uniqueness
6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tert-butyl and ethylphenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-tert-butyl-3-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-5-11-6-8-12(9-7-11)13(24)10-26-17-21-20-16-19-15(25)14(18(2,3)4)22-23(16)17/h6-9H,5,10H2,1-4H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSBFQERAYGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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